molecular formula C7H4I2NO2- B14763589 2-Amino-3,5-diiodobenzoate

2-Amino-3,5-diiodobenzoate

Cat. No.: B14763589
M. Wt: 387.92 g/mol
InChI Key: RFIBDMCPIREZKC-UHFFFAOYSA-M
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Description

2-Amino-3,5-diiodobenzoate is an organic compound with the molecular formula C7H5I2NO2. It is a derivative of benzoic acid, where two iodine atoms are substituted at the 3rd and 5th positions, and an amino group is substituted at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-diiodobenzoate typically involves the iodination of 2-Aminobenzoic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an acidic medium to facilitate the iodination process. The reaction conditions often involve maintaining a temperature range of 0-5°C to control the rate of reaction and prevent over-iodination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-diiodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3,5-diiodobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential use in imaging and diagnostic applications due to its iodine content, which provides radiopacity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3,5-diiodobenzoate involves its interaction with biological molecules. The iodine atoms in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amino group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with various biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dibromobenzoate
  • 2-Amino-3,5-dichlorobenzoate
  • 2-Amino-3,5-difluorobenzoate

Comparison

2-Amino-3,5-diiodobenzoate is unique due to the presence of iodine atoms, which provide higher radiopacity compared to bromine, chlorine, or fluorine. This makes it particularly useful in imaging applications. Additionally, the larger atomic size of iodine compared to other halogens can lead to different steric and electronic effects, influencing the compound’s reactivity and interactions with biological molecules .

Properties

Molecular Formula

C7H4I2NO2-

Molecular Weight

387.92 g/mol

IUPAC Name

2-amino-3,5-diiodobenzoate

InChI

InChI=1S/C7H5I2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)/p-1

InChI Key

RFIBDMCPIREZKC-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1C(=O)[O-])N)I)I

Origin of Product

United States

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